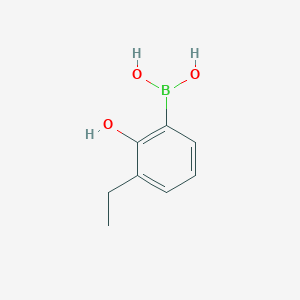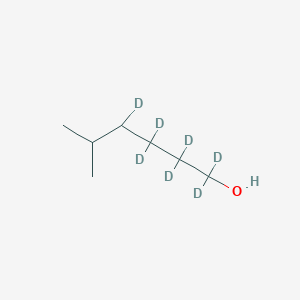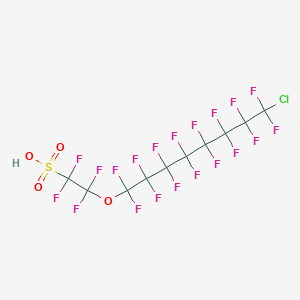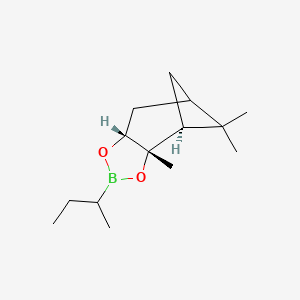
Cholest-4-en-3-one, 1-hydroxy-, (1a)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholest-4-en-3-one, 1-hydroxy-, (1a)-, also known as 1α-hydroxycholest-4-en-3-one, is a steroid derivative that plays a significant role in various biological processes. It is a cholestanoid, a type of steroid, and is a human and plant metabolite. This compound is derived from cholesterol through oxidation and isomerization processes catalyzed by cholesterol oxidase, a bacterial flavoenzyme .
准备方法
Synthetic Routes and Reaction Conditions
Cholest-4-en-3-one, 1-hydroxy-, (1a)- can be synthesized through several chemical methods:
Oppenauer Oxidation of Cholesterol: This method involves the oxidation of cholesterol using aluminum isopropoxide and acetone.
Acid-Catalyzed Isomerization of Cholest-5-en-3-one: This process converts cholest-5-en-3-one to cholest-4-en-3-one using acid catalysts.
Pyridinium Chlorochromate Oxidation: Cholesterol is oxidized using pyridinium chlorochromate to yield cholest-4-en-3-one.
Industrial Production Methods
Industrial production of cholest-4-en-3-one, 1-hydroxy-, (1a)- often involves enzymatic conversion using cholesterol oxidase from Rhodococcus species in an aqueous/organic biphasic system. This method simplifies and accelerates production, benefiting the subsequent separation and purification processes. The product is then purified through extraction, washing, evaporation, column chromatography, and recrystallization, achieving a purity of 99.78% .
化学反应分析
Types of Reactions
Cholest-4-en-3-one, 1-hydroxy-, (1a)- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: The compound can be reduced to form cholest-4-en-3-ol.
Substitution: It can undergo substitution reactions to form various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate and other chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cholest-4-en-3-one, 1-hydroxy-, (1a)-, which are useful intermediates in the synthesis of steroid drugs .
科学研究应用
Cholest-4-en-3-one, 1-hydroxy-, (1a)- has several scientific research applications:
Chemistry: It serves as an important intermediate in the synthesis of steroid drugs and other bioactive compounds.
Biology: The compound is studied for its role in cholesterol metabolism and its effects on cellular processes.
Medicine: It has potential therapeutic applications in treating obesity, liver disease, and keratinization disorders.
Industry: The compound is used in the production of steroid drugs and other pharmaceuticals
作用机制
Cholest-4-en-3-one, 1-hydroxy-, (1a)- exerts its effects through various molecular targets and pathways:
Cholesterol Metabolism: It is involved in the degradation of cholesterol, catalyzing the hydroxylation of the C-26 carbon, followed by oxidation to the carboxylic acid via the aldehyde intermediate.
Steroid Hormone Synthesis: The compound is a precursor in the biosynthesis of steroid hormones, including glucocorticoids, estrogens, and androgens.
Cell Signaling: It plays a role in cell signaling pathways, influencing gene transcription and cellular differentiation.
相似化合物的比较
Cholest-4-en-3-one, 1-hydroxy-, (1a)- can be compared with other similar compounds:
Cholest-4-en-3-one: This compound lacks the hydroxyl group at the 1α position, making it less reactive in certain biochemical pathways.
7α-Hydroxy-4-cholesten-3-one: This compound is an intermediate in bile acid synthesis and has different biological roles compared to cholest-4-en-3-one, 1-hydroxy-, (1a)-.
25-Hydroxycholest-4-en-3-one: This compound has an additional hydroxyl group at the 25th position, influencing its metabolic pathways and biological activities.
Conclusion
Cholest-4-en-3-one, 1-hydroxy-, (1a)- is a versatile compound with significant roles in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important intermediate in the synthesis of various bioactive compounds and pharmaceuticals.
属性
分子式 |
C27H44O2 |
|---|---|
分子量 |
400.6 g/mol |
IUPAC 名称 |
(1S,8S,9S,10R,13R,14S,17R)-1-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)22-11-12-23-21-10-9-19-15-20(28)16-25(29)27(19,5)24(21)13-14-26(22,23)4/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21+,22-,23+,24+,25+,26-,27+/m1/s1 |
InChI 键 |
DSJZBLQRMMDUAE-DCIFWVQBSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C[C@@H]([C@]34C)O)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CC(C34C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)

![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde](/img/structure/B13406889.png)


![disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)
![2-Perfluorooctyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13406911.png)




![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)
